![molecular formula C6H4Cl2N2O B163658 6-Chloro-2-methylpyrimidine-4-carbonyl chloride CAS No. 136518-02-0](/img/structure/B163658.png)
6-Chloro-2-methylpyrimidine-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methylpyrimidine-4-carbonyl chloride is a chemical compound that belongs to the pyrimidine family. It is a colorless liquid that is used in various scientific research applications. The compound has a molecular formula of C6H4ClN2OCl and a molecular weight of 202.5 g/mol.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride is not well understood. However, it is believed to act as an electrophile in various chemical reactions. The compound is highly reactive and can form covalent bonds with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride. However, it is known to exhibit antimicrobial activity against various bacteria and fungi. The compound is also known to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Chloro-2-methylpyrimidine-4-carbonyl chloride in lab experiments include its high reactivity, which makes it an excellent reagent for various chemical reactions. The compound is also readily available and relatively inexpensive. However, the compound is highly reactive and can be hazardous to handle. It requires careful handling and storage to avoid any accidents.
Zukünftige Richtungen
There are several future directions for the use of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride in scientific research. One direction is the synthesis of new pharmaceuticals and agrochemicals using the compound as a starting material. Another direction is the investigation of the compound's antimicrobial and anticancer properties. Further studies are also needed to understand the mechanism of action of the compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride can be achieved through the reaction of 6-chloro-2-methylpyrimidin-4-amine with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The resulting product is a colorless liquid that can be purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methylpyrimidine-4-carbonyl chloride is widely used in scientific research applications such as organic synthesis, medicinal chemistry, and biochemistry. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. The compound is also used as a reagent in the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
136518-02-0 |
---|---|
Produktname |
6-Chloro-2-methylpyrimidine-4-carbonyl chloride |
Molekularformel |
C6H4Cl2N2O |
Molekulargewicht |
191.01 g/mol |
IUPAC-Name |
6-chloro-2-methylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3-9-4(6(8)11)2-5(7)10-3/h2H,1H3 |
InChI-Schlüssel |
ARSCUXURTSKMQU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)Cl |
Kanonische SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)Cl |
Synonyme |
4-Pyrimidinecarbonylchloride,6-chloro-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.